1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7Br2F3OS and a molecular weight of 392.03 g/mol . This compound is characterized by the presence of bromine and trifluoromethylthio groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of a suitable precursor. One common method involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . This reaction yields the desired brominated product through electrophilic aromatic substitution. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Biology and Medicine: The compound’s unique functional groups make it a valuable probe for studying biological systems and developing pharmaceuticals.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and trifluoromethylthio group play crucial roles in its chemical behavior. For example, in coupling reactions, the compound undergoes oxidative addition and transmetalation steps facilitated by palladium catalysts .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Bromo-1-(3-bromo-5-(trifluoromethylthio)phenyl)propan-2-one include:
1-Bromo-3-(trifluoromethoxy)benzene: Used in Diels-Alder reactions and other organic transformations.
3-Bromo-1,1,1-trifluoro-2-propanol: A thiol-reactive trifluoromethyl probe used in various chemical applications.
Compared to these compounds, this compound is unique due to its combination of bromine and trifluoromethylthio groups, which confer distinct reactivity and applications.
Eigenschaften
Molekularformel |
C10H7Br2F3OS |
---|---|
Molekulargewicht |
392.03 g/mol |
IUPAC-Name |
1-bromo-1-[3-bromo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Br2F3OS/c1-5(16)9(12)6-2-7(11)4-8(3-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI-Schlüssel |
BGKRGJBQRJGASO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=CC(=C1)Br)SC(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.